molecular formula C19H22ClN3O B281878 N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide

Katalognummer B281878
Molekulargewicht: 343.8 g/mol
InChI-Schlüssel: YEZSMVQHHPNOQJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. The EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of EGFR signaling has been implicated in the development and progression of various types of cancer, making EGFR an attractive therapeutic target. AG-1478 has been extensively studied for its potential use in cancer therapy.

Wirkmechanismus

N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide selectively inhibits the tyrosine kinase activity of EGFR by binding to the ATP-binding site of the receptor. This prevents the activation of downstream signaling pathways that are involved in cell proliferation and survival. N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been shown to be highly selective for EGFR and does not inhibit other receptor tyrosine kinases.
Biochemical and Physiological Effects:
N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. In addition, N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is its high selectivity for EGFR, which makes it a useful tool compound for studying the role of EGFR signaling in cancer. However, one limitation of N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide is its low solubility in aqueous solutions, which can make it difficult to work with in some experimental settings.

Zukünftige Richtungen

There are several future directions for the study of N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide. One area of research is the development of more potent and selective EGFR inhibitors. Another area of research is the identification of biomarkers that can predict response to EGFR inhibitors, which could help to personalize cancer therapy. Finally, the combination of EGFR inhibitors with other targeted therapies or immunotherapies is an area of active investigation.

Synthesemethoden

The synthesis of N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide involves several steps, including the reaction of 4-chlorobenzyl chloride with piperazine, followed by the reaction of the resulting intermediate with 3-methylbenzylamine. The final step involves the reaction of the intermediate with isobutyl chloroformate to form N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide. The synthesis of N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been optimized to improve yield and purity.

Wissenschaftliche Forschungsanwendungen

N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been studied extensively for its potential use in cancer therapy. It has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been tested in preclinical models of various types of cancer, including breast cancer, lung cancer, and head and neck cancer. In addition, N-(4-chlorobenzyl)-4-(3-methylphenyl)-1-piperazinecarboxamide has been used as a tool compound to study the role of EGFR signaling in cancer.

Eigenschaften

Molekularformel

C19H22ClN3O

Molekulargewicht

343.8 g/mol

IUPAC-Name

N-[(4-chlorophenyl)methyl]-4-(3-methylphenyl)piperazine-1-carboxamide

InChI

InChI=1S/C19H22ClN3O/c1-15-3-2-4-18(13-15)22-9-11-23(12-10-22)19(24)21-14-16-5-7-17(20)8-6-16/h2-8,13H,9-12,14H2,1H3,(H,21,24)

InChI-Schlüssel

YEZSMVQHHPNOQJ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl

Kanonische SMILES

CC1=CC(=CC=C1)N2CCN(CC2)C(=O)NCC3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.